molecular formula C19H20N2O B11749425 16-Episarpagan-17-al

16-Episarpagan-17-al

Cat. No.: B11749425
M. Wt: 292.4 g/mol
InChI Key: MHASSCPGKAMILD-GJKVQYCKSA-N
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Description

The compound “(1S,12S,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12310?,??0?,?0??,??]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde” is a complex organic molecule characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the pentacyclic core and the introduction of functional groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pentacyclic structure through cyclization reactions, often involving intramolecular Diels-Alder reactions.

    Functional Group Introduction: Introduction of the ethylidene and diaza groups through selective functionalization reactions, such as alkylation and amination.

    Aldehyde Formation: Oxidation of primary alcohols or reduction of carboxylic acids to form the aldehyde group.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Implementation of purification techniques such as chromatography and recrystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the aldehyde group to a primary alcohol using reducing agents like sodium borohydride.

    Substitution: Substitution reactions at the diaza groups, potentially involving nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles/Electrophiles: Halides, amines, and other reactive species.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of substituted diaza derivatives.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

Biology

Medicine

The compound may have potential as a pharmaceutical intermediate or as a lead compound for drug development.

Industry

In industry, the compound could be used in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. Potential pathways include:

    Binding to Enzymes: Inhibition or activation of enzymatic activity.

    Interaction with Receptors: Modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S,12S,14R,15E)-15-methylidene-3,17-diazapentacyclo[12.3.1.0?,??.0?,?.0??,??]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde: Similar structure with a methylidene group instead of an ethylidene group.

    (1S,12S,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.0?,??.0?,?.0??,??]octadeca-2(10),4,6,8-tetraene-13-carboxylic acid: Similar structure with a carboxylic acid group instead of an aldehyde group.

Uniqueness

The presence of the ethylidene group and the specific configuration of the pentacyclic structure make this compound unique, potentially leading to distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

(1S,12S,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde

InChI

InChI=1S/C19H20N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,10,13,15,17-18,20H,7-9H2,1H3/b11-2-/t13-,15?,17-,18-/m0/s1

InChI Key

MHASSCPGKAMILD-GJKVQYCKSA-N

Isomeric SMILES

C/C=C\1/CN2[C@H]3C[C@@H]1C([C@@H]2CC4=C3NC5=CC=CC=C45)C=O

Canonical SMILES

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)C=O

Origin of Product

United States

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